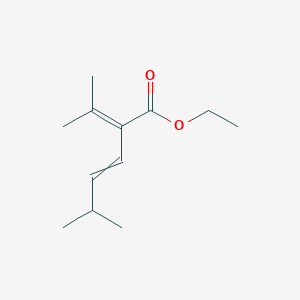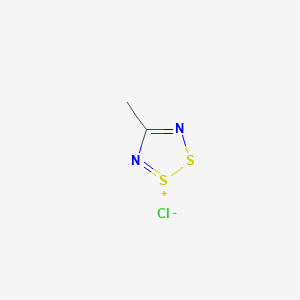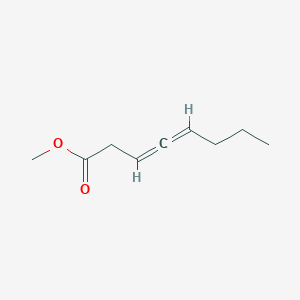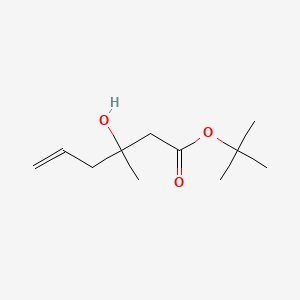
1,2-Dihydroacenaphthylene-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroacenaphthylene-4-carbonitrile is an organic compound with the molecular formula C13H9N. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a nitrile group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of α-ethylnaphthalene followed by the introduction of a nitrile group. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the extraction of acenaphthene from coal tar, followed by chemical modifications to introduce the nitrile group. This process is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydroacenaphthylene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroacenaphthylene-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-dihydroacenaphthylene-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the nitrile group.
Acenaphthylene: Another derivative of acenaphthene with different chemical properties.
Eigenschaften
CAS-Nummer |
83536-56-5 |
|---|---|
Molekularformel |
C13H9N |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1,2-dihydroacenaphthylene-4-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-9-6-11-3-1-2-10-4-5-12(7-9)13(10)11/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
ZQJJOQCETPIZIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)




![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
